Benzyl 2-amino-3-cyclohexylpropanoate

Description

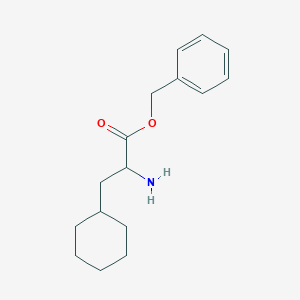

Benzyl 2-amino-3-cyclohexylpropanoate is a synthetic ester derivative of a non-proteinogenic amino acid, featuring a cyclohexyl substituent at the β-position of the propanoate backbone. Its structure combines a benzyl ester moiety with a chiral amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

benzyl 2-amino-3-cyclohexylpropanoate |

InChI |

InChI=1S/C16H23NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2 |

InChI Key |

SWKRJMMCFBZOGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of cyclohexanepropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The amino group can be introduced through reductive amination or other amination techniques using appropriate amine sources .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the esterification and amination reactions. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include cyclohexylpropanoic acid derivatives, alcohols, and substituted benzyl compounds .

Scientific Research Applications

Benzyl 2-amino-3-cyclohexylpropanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical agent or drug precursor.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl group in this compound introduces steric bulk and hydrophobicity, which may reduce metabolic clearance compared to phenyl-substituted analogs .

Solubility and Stability

- Metabolic Stability : The benzyl ester group is susceptible to enzymatic hydrolysis (e.g., esterases), but the cyclohexyl group may slow degradation relative to methyl esters .

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 2-amino-3-cyclohexylpropanoate, and how can competing side reactions be mitigated?

- Methodological Answer : A common approach involves protecting the amino group during synthesis to avoid undesired nucleophilic reactions. Benzylamine derivatives (e.g., benzylamine hydrochloride, CAS 3287-99-8) can serve as precursors for introducing the benzyl-protected amine moiety . Cyclohexylpropanoic acid derivatives may be coupled via esterification using carbodiimide reagents (e.g., DCC) or Steglich conditions. To minimize racemization at the α-carbon, low-temperature reactions and chiral auxiliaries are recommended. Post-synthesis, deprotection under catalytic hydrogenation (H₂/Pd-C) or acidic conditions yields the target compound. Monitor reaction progress via TLC or HPLC to identify side products like hydrolyzed esters or racemized intermediates.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms molecular geometry, as demonstrated in structurally analogous compounds like (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .

- NMR spectroscopy : Use - and -NMR to verify ester linkage (δ ~4.2 ppm for benzyl-OCH₂) and cyclohexyl protons (δ 1.0–2.5 ppm). Discrepancies in integration ratios may arise from conformational flexibility; variable-temperature NMR or deuterated solvents can clarify dynamic effects.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities. For unresolved fragmentation patterns, tandem MS (MS/MS) or isotopic labeling (e.g., deuterated analogs) provides additional validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile) and lab coats. For respiratory protection, employ P95/P99 filters or OV/AG-compatible respirators when handling powders or aerosols .

- Environmental Controls : Work in a fume hood to prevent inhalation. Avoid aqueous discharge; collect waste in approved containers for incineration or specialized treatment .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Stability under UV light or elevated temperatures remains uncharacterized; conduct preliminary stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what techniques validate enantiomeric excess?

- Methodological Answer :

- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., L/D-amino acids) or asymmetric catalysis (e.g., organocatalysts for Michael additions). For cyclohexyl group introduction, Sharpless epoxidation or enzymatic resolution ensures stereocontrol.

- Validation : Polarimetry provides preliminary data, but chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis (CE) with cyclodextrin additives quantifies enantiomeric excess (ee). X-ray crystallography, as in , definitively assigns absolute configuration.

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Data Gaps : Many properties (e.g., log Pow, water solubility) are unreported in existing literature . Conduct experimental determinations:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min.

- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol).

- Contradictions : Compare results across multiple batches to distinguish batch-specific impurities from inherent variability. Publish findings with detailed purity assessments (e.g., HPLC >98%) to aid reproducibility.

Q. What computational strategies predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or esterases). Validate docking poses with MD simulations (GROMACS) and compare to crystallographic data .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic pathways. Cross-reference with in vitro assays (e.g., microsomal stability tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.